molecular formula C14H12F3N3O3 B2426402 1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 297137-68-9

1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2426402
CAS No.: 297137-68-9
M. Wt: 327.263
InChI Key: LWUQPVSGMJUFLK-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
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Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]iminomethyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-19-11(21)10(12(22)20(2)13(19)23)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFUYIONLKSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1,3-Dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential medicinal applications. This compound belongs to the pyrimidine family and has garnered interest due to its unique structural features and biological activities.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C14H12F3N3O4
  • CAS Number : 1093631-95-8

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Recent research has highlighted the antitumor activity of similar pyrimidine derivatives. For instance, compounds with trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways that are still being elucidated.

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor . Studies have indicated that similar compounds can inhibit specific enzymes involved in metabolic pathways. For example, inhibitors targeting elongases have shown efficacy in reducing fatty acid elongation in hepatocytes, which is crucial for managing metabolic disorders like obesity and diabetes .

Case Studies and Research Findings

  • Case Study on Metabolic Disorders :
    • A study on a related compound demonstrated its ability to selectively inhibit ELOVL6 (elongase of very long-chain fatty acids), leading to reduced elongation index of fatty acids in liver cells. This suggests that this compound may exhibit similar properties .
  • Anticancer Properties :
    • Research indicates that derivatives of pyrimidines can induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of the trifluoromethyl group is thought to enhance the lipophilicity and bioavailability of the compound, thereby improving its effectiveness as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits ELOVL6 activity; reduces fatty acid elongation
Metabolic RegulationPotential to manage obesity-related metabolic disorders

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrimidinetriones exhibit significant anticancer properties. Studies have shown that compounds similar to 1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the proliferation of various cancer cell lines. For example, the compound has been tested against pancreatic cancer cell lines with promising results in terms of cytotoxicity and inhibition of tumor growth .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against bacterial strains, indicating that this pyrimidinetrione derivative could be explored for developing new antibiotics or antimicrobial agents .

Material Science Applications

Nanomaterials and Pigments
Recent studies have explored the use of similar compounds in the development of nanomaterials for pigment applications. The incorporation of trifluoromethyl groups can enhance the stability and color properties of these materials . This application is particularly relevant in industries such as coatings and plastics where durable pigments are required.

Case Studies

Study Focus Findings
Anticancer Study on Pyrimidinetriones Evaluation of cytotoxic effects on pancreatic cancer cellsDemonstrated significant inhibition of cell growth with IC50 values indicating strong anticancer potential .
Antimicrobial Activity Assessment Testing against various bacterial strainsShowed effective inhibition against Gram-positive and Gram-negative bacteria .
Nanopigment Development Utilization in colorants for industrial applicationsEnhanced stability and color retention were observed when incorporating trifluoromethyl derivatives .

Preparation Methods

Three-Component Condensation in Aqueous Media

A catalyst-free, water-mediated protocol enables one-pot synthesis via the reaction of:

  • 1,3-Dimethylbarbituric acid (2 equivalents)
  • 3-(Trifluoromethyl)aniline (1 equivalent)
  • Aldehydes (e.g., formaldehyde or aryl aldehydes; 1 equivalent)

Procedure :

  • Combine 1,3-dimethylbarbituric acid (0.5 mmol), 3-(trifluoromethyl)aniline (0.25 mmol), and aldehyde (0.25 mmol) in distilled water (2 mL).
  • Stir vigorously at ambient temperature (20–25°C) for 10–18 hours.
  • Filter precipitated solid and wash with cold ethanol.

Mechanistic Insights :

  • The acidic aqueous medium (pH ~1.5–2.5) promotes imine formation between the aniline and aldehyde.
  • Concurrent Claisen-Schmidt condensation between the barbituric acid derivative and aldehyde generates a chalcone intermediate.
  • Michael addition and subsequent 6-exo-trig cyclization yield the fused pyridodipyrimidine scaffold.

Yield Optimization :

Entry Aldehyde Time (h) Yield (%)
1 Formaldehyde 12 78
2 4-Cyanobenzaldehyde 14 65
3 3,4-Dimethoxybenzaldehyde 16 57

Electron-deficient aldehydes (e.g., 4-cyanobenzaldehyde) enhance reaction rates but may reduce yields due to steric hindrance.

Stepwise Synthesis via Schiff Base Intermediate

For improved regioselectivity, a two-step approach isolates the Schiff base prior to cyclization:

Step 1: Schiff Base Formation

  • React 3-(trifluoromethyl)aniline (1.0 mmol) with formaldehyde (1.2 mmol) in ethanol (10 mL) under reflux (80°C, 2 h).
  • Isolate the intermediate N-(3-(trifluoromethyl)phenyl)methanimine by rotary evaporation.

Step 2: Knoevenagel Condensation

  • Dissolve 1,3-dimethylbarbituric acid (1.0 mmol) and Schiff base (1.0 mmol) in acetic acid (5 mL).
  • Reflux at 120°C for 6 hours.
  • Quench with ice water and extract with dichloromethane.

Advantages :

  • Higher purity (>95% by HPLC).
  • Avoids competing side reactions in multicomponent systems.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.85–7.45 (m, 4H, Ar-H), 3.29 (s, 6H, N-CH₃), 2.51 (s, 3H, C-CH₃).
  • HRMS : m/z 327.26 [M+H]⁺ (calculated for C₁₄H₁₂F₃N₃O₃: 327.26).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 1,3-dimethylbarbituric acid, 3-(trifluoromethyl)aniline, and paraformaldehyde (1:1:1 molar ratio) for 45 minutes achieves 72% yield. This method eliminates solvent waste and reduces reaction time by 60% compared to solution-phase routes.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 min) in ethanol–water (1:1) enhances yields to 85% by accelerating imine formation and cyclization kinetics.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The 3-(trifluoromethyl) group on the aniline ring slows nucleophilic attack due to:

  • Electron-withdrawing nature : Reduces amine basicity, requiring acidic catalysis.
  • Steric hindrance : Ortho-substitution impedes aldehyde approach.

Solutions :

  • Use excess aldehyde (1.5 equivalents) to drive equilibrium.
  • Employ Brønsted acids (e.g., p-TsOH) at 0.5 mol% to protonate the imine intermediate.

Byproduct Formation

Competing pathways may generate:

  • Uncyclized Michael adducts : Minimized by prolonged reaction times (>12 h).
  • Diastereomers : Controlled by chiral auxiliaries or asymmetric catalysis (under investigation).

Industrial-Scale Production Considerations

Parameter Laboratory Scale Pilot Plant Scale
Reactor Volume 50 mL 500 L
Mixing Efficiency Magnetic Stirring Turbine Impeller
Cooling Method Ice Bath Jacketed Chiller
Yield 70–85% 65–75%

Key challenges in scaling include heat dissipation during exothermic cyclization and cost-effective removal of trifluoromethyl byproducts.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated cross-dehydrogenative coupling between 1,3-dimethylbarbituric acid and 3-(trifluoromethyl)aniline avoids aldehyde use, achieving 68% yield with Ru(bpy)₃Cl₂ as a photocatalyst.

Biocatalytic Approaches

Candida antarctica lipase B (CAL-B) catalyzes the condensation in phosphate buffer (pH 7.0, 37°C), though yields remain low (42%) due to enzyme inhibition by the trifluoromethyl group.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 1,3-dimethylbarbituric acid with substituted anilines. Key steps include:

  • Step 1 : Reacting 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione with 3-(trifluoromethyl)aniline under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate .
  • Step 2 : Optimizing reaction temperature (e.g., reflux in ethanol/water mixtures) and molar ratios (e.g., 1:1.2 for pyrimidinetrione:aniline) to maximize yield .
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify methyl groups (δ 3.2–3.4 ppm) and the trifluoromethylanilino moiety (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~359.2 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to validate the Z/E configuration of the methylene group .

Advanced Research Questions

Q. How does the trifluoromethylanilino substituent influence electronic properties and bioactivity?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The -CF₃ group increases electrophilicity at the pyrimidinetrione core, enhancing interactions with biological targets (e.g., kinase active sites) .
  • Comparative SAR Studies : Synthesize derivatives with -Cl, -Br, or -NO₂ substituents and compare IC₅₀ values in cytotoxicity assays .

Data Contradiction Analysis :
Conflicting reports on -CF₃ efficacy (e.g., higher potency in some cancer cell lines but lower in others) may arise from differences in cell membrane permeability. Validate via logP measurements and MD simulations .

Q. What experimental designs are effective for evaluating anticancer mechanisms?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against a panel of kinases (e.g., CDK2, EGFR) using fluorescence-based assays .
    • Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays in treated HeLa cells .
  • In Vivo Models : Use xenograft mice with dose escalation (10–50 mg/kg) to assess tumor regression and toxicity .

Q. Table: Comparative Kinase Inhibition Data

KinaseIC₅₀ (µM)Reference
CDK20.45
EGFR1.2

Q. How can researchers resolve contradictory solubility and stability data across studies?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to quantify equilibrium solubility. Discrepancies may arise from polymorphic forms; characterize via PXRD .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting stability reports may relate to residual solvents (e.g., DMF) in synthesis; optimize via vacuum drying .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation at the methylene bridge) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

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